N-benzyl-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

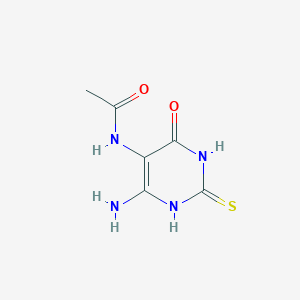

“N-benzyl-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide” is a chemical compound with the molecular formula C17H15ClN4OS . It is part of a class of compounds known as benzothiazoles , which are frequently present in molecules of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . This structure is a key component of many biologically active compounds .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis

The predicted density of “this compound” is 1.41±0.1 g/cm3, and its predicted pKa is 7.78±0.40 .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research on derivatives similar to N-benzyl-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide has shown promising results in antitumor activity. A study synthesized new derivatives bearing different heterocyclic ring systems, including benzimidazole, benzothiazole, and benzoxazole derivatives, for potential antitumor applications. These compounds were evaluated for their antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Two compounds exhibited considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of these derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Agents

Another study focused on the synthesis of acetamide derivatives as antibacterial agents. The research synthesized several derivatives starting from a common intermediate compound and tested their antibacterial activity. These compounds showed significant activity, underscoring the potential use of this compound derivatives in treating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Heterocyclic Synthesis

The versatility of thioureido-acetamides in heterocyclic synthesis has been explored, demonstrating their utility as starting materials for various heterocyclic compounds through one-pot cascade reactions. These reactions yield diverse heterocycles with excellent atom economy, indicating the role of this compound derivatives in facilitating the synthesis of potentially bioactive molecules (Schmeyers & Kaupp, 2002).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into benzothiazolinone acetamide analogs has covered their photovoltaic efficiency and ligand-protein interactions. Studies have analyzed the light harvesting efficiency (LHE) of these compounds for potential use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have been conducted to understand the binding interactions of these compounds with specific proteins, offering insights into their pharmacological actions (Mary et al., 2020).

Wirkmechanismus

While the specific mechanism of action for “N-benzyl-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide” is not mentioned in the search results, benzothiazoles have been found to exhibit a wide range of biological activities. For example, they have been studied for their potential as MAO-B inhibitors .

Eigenschaften

IUPAC Name |

N-benzyl-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-23-17(15-7-9-16(20)10-8-15)12-22-19(23)25-13-18(24)21-11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBURQYUCGCUFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2673822.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2673824.png)

![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2673826.png)

![N-[1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B2673831.png)

![tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate](/img/structure/B2673838.png)

![2-(4-bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2673842.png)

![N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673843.png)